molecular formula C16H22N2O4 B250012 5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid

5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid

Cat. No. B250012
M. Wt: 306.36 g/mol
InChI Key: BYBHJTBPKBOZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid, commonly known as Boc-Lys-OH, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of lysine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways in the body. Boc-Lys-OH is a white crystalline powder that is soluble in water and other polar solvents.

Mechanism of Action

The mechanism of action of Boc-Lys-OH is not well understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. Boc-Lys-OH has been shown to inhibit the activity of various enzymes, including trypsin, chymotrypsin, and elastase. Boc-Lys-OH has also been shown to interact with various receptors in the body, including the GABA receptor and the NMDA receptor.
Biochemical and Physiological Effects
Boc-Lys-OH has been shown to have various biochemical and physiological effects in the body. Boc-Lys-OH has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Boc-Lys-OH has also been shown to have anti-inflammatory and analgesic effects in animal models. Boc-Lys-OH has been shown to have a positive effect on wound healing and tissue regeneration in animal models.

Advantages and Limitations for Lab Experiments

Boc-Lys-OH has several advantages for lab experiments. It is readily available and can be synthesized in high yields. Boc-Lys-OH is also stable and can be stored for extended periods without degradation. However, Boc-Lys-OH has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Boc-Lys-OH is also not suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for the research on Boc-Lys-OH. One potential direction is the development of Boc-Lys-OH-based peptidomimetics for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another potential direction is the investigation of the mechanism of action of Boc-Lys-OH and its interaction with various enzymes and receptors in the body. The development of new synthesis methods for Boc-Lys-OH and its derivatives is also an area of future research. Finally, the investigation of the potential toxicity of Boc-Lys-OH and its derivatives is an essential area of future research.
Conclusion
In conclusion, Boc-Lys-OH is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Boc-Lys-OH is a derivative of lysine and is primarily used in the synthesis of peptides and proteins. Boc-Lys-OH has various biochemical and physiological effects in the body, including antimicrobial, anti-inflammatory, and analgesic effects. Boc-Lys-OH has several advantages for lab experiments, including its availability and stability, but also has some limitations due to its potential toxicity. The future directions for research on Boc-Lys-OH include the development of new peptidomimetics, investigation of its mechanism of action, the development of new synthesis methods, and the investigation of its potential toxicity.

Synthesis Methods

The synthesis of Boc-Lys-OH involves the reaction between tert-butyl carbamate and 2-nitrobenzaldehyde, followed by the reduction of the nitro group to an amino group using sodium borohydride. The resulting compound is then reacted with N-Boc-L-lysine to obtain Boc-Lys-OH. This synthesis method has been optimized to produce high yields of pure Boc-Lys-OH, making it suitable for various research applications.

Scientific Research Applications

Boc-Lys-OH has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of Boc-Lys-OH is in the synthesis of peptides and proteins. Boc-Lys-OH can be used as a building block for the synthesis of various peptides and proteins, including enzyme inhibitors, antimicrobial peptides, and therapeutic peptides. Boc-Lys-OH can also be used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

5-[2-(tert-butylcarbamoyl)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)18-15(22)11-7-4-5-8-12(11)17-13(19)9-6-10-14(20)21/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)

InChI Key

BYBHJTBPKBOZCI-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CCCC(=O)O

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CCCC(=O)O

Origin of Product

United States

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